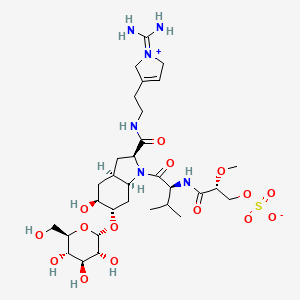dysinosin B
CAS No.:
Cat. No.: VC1880240
Molecular Formula: C31H52N6O15S
Molecular Weight: 780.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C31H52N6O15S |
|---|---|
| Molecular Weight | 780.8 g/mol |
| IUPAC Name | [(2R)-3-[[(2S)-1-[(2S,3aR,5S,6S,7aS)-2-[2-[1-(diaminomethylidene)-2,5-dihydropyrrol-1-ium-3-yl]ethylcarbamoyl]-5-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-2-methoxy-3-oxopropyl] sulfate |
| Standard InChI | InChI=1S/C31H52N6O15S/c1-14(2)23(35-28(44)22(49-3)13-50-53(46,47)48)29(45)37-17-10-20(51-30-26(42)25(41)24(40)21(12-38)52-30)19(39)9-16(17)8-18(37)27(43)34-6-4-15-5-7-36(11-15)31(32)33/h5,14,16-26,30,38-42H,4,6-13H2,1-3H3,(H6,32,33,34,35,43,44,46,47,48)/t16-,17+,18+,19+,20+,21-,22-,23+,24-,25+,26-,30+/m1/s1 |
| Standard InChI Key | RPYXLWOZBBICPU-CVAXQKIFSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N1[C@H]2C[C@@H]([C@H](C[C@H]2C[C@H]1C(=O)NCCC3=CC[N+](=C(N)N)C3)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)NC(=O)[C@@H](COS(=O)(=O)[O-])OC |
| Canonical SMILES | CC(C)C(C(=O)N1C2CC(C(CC2CC1C(=O)NCCC3=CC[N+](=C(N)N)C3)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C(COS(=O)(=O)[O-])OC |
Introduction
Chemical Structure and Properties
Dysinosin B possesses a complex molecular architecture with the chemical formula C31H52N6O15S and a molecular weight of 780.8 g/mol. The compound was last updated in scientific databases on April 5, 2025, reflecting ongoing research interest in this marine metabolite .
Structural Features
The chemical structure of dysinosin B incorporates several distinctive structural elements that contribute to its biological activity:
-
A 5,6-dihydroxy-octahydroindole-2-carboxylic acid moiety
-
A 3-amino-ethyl 1-N-amidino-Delta-3-pyrroline group
-
A sulfated glyceric acid component
-
A carbohydrate (sugar) moiety
-
Multiple peptidic linkages connecting these structural components
The full IUPAC name of dysinosin B reflects its structural complexity: [(2R)-3-[[(2S)-1-[(2S,3aR,5S,6S,7aS)-2-[2-[1-(diaminomethylidene)-2,5-dihydropyrrol-1-ium-3-yl]ethylcarbamoyl]-5-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-2-methoxy-3-oxopropyl] sulfate .
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of dysinosin B:
| Property | Value |
|---|---|
| Molecular Formula | C31H52N6O15S |
| Molecular Weight | 780.8 g/mol |
| Chemical Identifier | CHEMBL455257 |
| Structural Features | Contains octahydroindole core, sugar moiety, sulfate group |
| Parent Compound | CID 11274305 |
| Database Entry Creation | October 26, 2006 |
| Last Database Update | April 5, 2025 |
The structure contains multiple stereogenic centers that contribute to its complex three-dimensional configuration and specific biological interactions with target enzymes .
Biological Activity
Dysinosin B demonstrates significant inhibitory activity against serine proteases involved in the blood coagulation cascade. Its biological properties make it a compound of considerable interest in the development of potential anticoagulant therapies.
Protease Inhibition Profile
Among the various dysinosin analogues, dysinosin B exhibits the most potent inhibitory activity against both thrombin and factor VIIa, two critical enzymes in the blood coagulation process. The compound inhibits factor VIIa with a Ki value of 0.090 μM and thrombin with a Ki value of 0.170 μM .
Comparative Inhibitory Activity
The following table presents a comparison of the inhibitory activities of different dysinosin compounds:
| Compound | Factor VIIa Inhibition (Ki, μM) | Thrombin Inhibition (Ki, μM) |
|---|---|---|
| Dysinosin B | 0.090 | 0.170 |
| Dysinosin C | 0.124 | 0.550 |
| Dysinosin D | Not fully specified | >5.1 |
This comparative analysis reveals that dysinosin B possesses superior inhibitory potency against both proteases compared to other members of the dysinosin family. The data indicates that structural modifications significantly impact biological activity, with dysinosin C (which lacks the sugar moiety) showing reduced activity and dysinosin D (which lacks the sulfate group) exhibiting drastically diminished inhibition of thrombin .
Isolation and Characterization
The discovery and characterization of dysinosin B represent significant achievements in marine natural product chemistry, providing insights into both its structure and potential applications.
Structural Elucidation
The structure of dysinosin B was determined through comprehensive spectroscopic analysis, primarily employing 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. These analytical methods allowed researchers to elucidate the complex structural features of the compound, including its stereochemistry and the arrangement of various functional groups .
The structural characterization of dysinosin B and related compounds has been crucial for understanding the structure-activity relationships within this family of marine natural products, providing valuable insights for potential drug development efforts.
Structure-Activity Relationships
The comparative analysis of dysinosins B, C, and D has revealed important structure-activity relationships that highlight the significance of specific structural elements for protease inhibition.
Key Structural Elements for Activity
Several key observations regarding structure-activity relationships within the dysinosin family have emerged:
-
The sugar moiety present in dysinosin B appears to enhance inhibitory activity against thrombin, as evidenced by the reduced potency of dysinosin C, which lacks this structural feature .
-
The sulfate group is crucial for thrombin inhibition, as demonstrated by the dramatically reduced activity of dysinosin D (>5.1 μM), which lacks this group .
-
The specific arrangement of structural elements in dysinosin B creates an optimal configuration for dual inhibition of both factor VIIa and thrombin.
These structure-activity insights are valuable for understanding the molecular basis of protease inhibition and could guide future efforts to develop synthetic analogues with enhanced potency or selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume